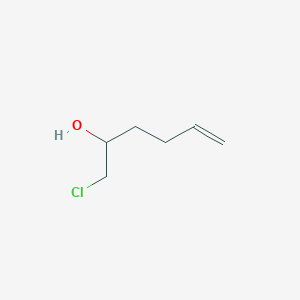

1-Chlorohex-5-en-2-ol

Description

Significance in Advanced Organic Synthesis

1-Chlorohex-5-en-2-ol serves as a crucial intermediate in a variety of organic synthesis applications. musechem.com Its bifunctional nature allows for a wide range of chemical transformations, making it a valuable tool for chemists. The presence of a chlorine atom, a good leaving group, and a hydroxyl group, which can be protected or oxidized, alongside a terminal double bond that can participate in various addition and cycloaddition reactions, makes this compound a linchpin in the synthesis of diverse molecular frameworks.

Research has demonstrated its use in the construction of carbon skeletons, a fundamental process in organic synthesis. For instance, it is a precursor in the synthesis of (R)-(+)-1,2-epoxy-5-hexene, another important chiral building block. nih.govacs.org The synthesis involves the ring-opening of (R)-epichlorohydrin with an allyl magnesium halide, followed by ring closure to form the desired epoxide. nih.govacs.org This transformation highlights the utility of this compound in multi-step synthetic sequences.

Position as a Versatile Chiral Building Block

The chirality of this compound, specifically its enantiopure forms, is of paramount importance in asymmetric synthesis. Chiral molecules are crucial in the development of pharmaceuticals and agrochemicals, where often only one enantiomer exhibits the desired biological activity. The (R)-enantiomer of this compound is a key intermediate in the synthesis of (R)-(+)-1,2-epoxy-5-hexene. nih.govsemanticscholar.org

The synthesis of (R)-1-chlorohex-5-en-2-ol can be achieved via the reaction of (R)-epichlorohydrin with allylmagnesium chloride. nih.govacs.org This process has been developed and optimized for scale-up, indicating its industrial relevance. nih.govacs.org The resulting (R)-1-chlorohex-5-en-2-ol can then be converted to (R)-(+)-1,2-epoxy-5-hexene in high yield. nih.govacs.org This epoxide is a valuable chiral building block used in the synthesis of various complex molecules, including isothiazolidine-1,1-dioxides and γ-butanolides. nih.gov

The ability to access enantiomerically pure this compound opens avenues for the stereoselective synthesis of a wide array of target molecules, solidifying its position as a versatile chiral building block in modern organic chemistry.

Structure

3D Structure

Properties

IUPAC Name |

1-chlorohex-5-en-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO/c1-2-3-4-6(8)5-7/h2,6,8H,1,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDIUXTQZSCDIFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20562938 | |

| Record name | 1-Chlorohex-5-en-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20562938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10293-98-8 | |

| Record name | 1-Chlorohex-5-en-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20562938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chlorohex-5-en-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Chlorohex 5 En 2 Ol

Strategic Approaches to 1-Chlorohex-5-en-2-ol Synthesis

The synthesis of this compound is predominantly achieved through carefully designed chemical reactions that prioritize yield and selectivity. The choice of starting materials and reaction conditions plays a pivotal role in the efficiency of these synthetic routes.

Epichlorohydrin-Mediated Routes

A prominent and widely utilized strategy for synthesizing this compound involves the use of epichlorohydrin (B41342) as a key starting material. nih.govacs.orgnih.govacs.orgverixiv.org This approach leverages the reactivity of the epoxide ring, allowing for the introduction of the desired carbon framework through nucleophilic attack.

The core of the epichlorohydrin-mediated route is the nucleophilic ring-opening of the epoxide. nih.govacs.orgresearchgate.netresearchgate.netacs.org Organometallic reagents, particularly Grignard reagents like allylmagnesium chloride, are effective nucleophiles for this transformation. nih.govacs.orgcapes.gov.brvcu.edusigmaaldrich.com The reaction proceeds via the attack of the allyl group from the Grignard reagent on one of the carbon atoms of the epoxide ring in epichlorohydrin.

This reaction is a key step in a two-step process to produce (R)-(+)-1,2-epoxy-5-hexene, where this compound is a crucial intermediate. nih.govacs.org The treatment of (R)-epichlorohydrin with allylmagnesium chloride leads to the formation of the chlorohydrin. nih.govacs.orgverixiv.orgvcu.edu The subsequent ring-closure of this intermediate, typically mediated by a base like sodium hydroxide (B78521), yields the target epoxide. nih.govacs.orgnih.gov

The use of a copper(I) iodide (CuI) catalyst has been investigated in this reaction. acs.orgvcu.edu While it can influence the reaction, it has also been found to promote the formation of side products. acs.orgvcu.edu

Optimizing the reaction conditions is crucial for maximizing the yield of this compound and minimizing the formation of impurities. nih.govacs.orgvcu.edu Key parameters that have been studied include the stoichiometry of the reagents, the presence or absence of a catalyst, the order of addition, and the reaction temperature. acs.orgvcu.edu

Initial studies using 1.2 equivalents of allylmagnesium chloride in the presence of 2 mol% CuI resulted in an approximate 60% yield of the intermediate chlorohydrin after purification. acs.org However, this method suffered from low yields in the ring-opening step and the necessity of column chromatography, which hinders scalability. vcu.edu Major impurities identified included 1,5-hexadiene (B165246), 1,8-nonadien-5-ol (B3059115), and a dichlorohydrin. nih.gov

Interestingly, research has shown that conducting the reaction without a CuI catalyst can drastically suppress the formation of 1,5-hexadiene as a byproduct. acs.org When (R)-epichlorohydrin was reacted with 1.2 equivalents of allylmagnesium chloride in the absence of CuI, the yield of the desired chlorohydrin increased significantly to as high as 81 A% with only a small amount of 1,5-hexadiene formed. acs.org Further optimization by investigating the addition order, the amount of allylmagnesium chloride, and the reaction temperature has been a focus to improve the process. acs.org Incremental addition of allylmagnesium chloride has been explored to fine-tune the reaction progress. vcu.edu

Table 1: Effect of CuI Catalyst on the Reaction of (R)-Epichlorohydrin with Allylmagnesium Chloride

| Entry | Equivalents of Allylmagnesium Chloride | Catalyst (mol %) | Yield of this compound (A%) | 1,5-Hexadiene Byproduct (A%) |

|---|---|---|---|---|

| 1 | 1.2 | CuI (2) | ~60 (isolated) | - |

| 2 | 1.2 | None | Up to 81 | 1.1 |

Data sourced from scientific literature. acs.org

Nucleophilic Ring-Opening Reactions with Organometallic Reagents (e.g., Allylmagnesium Chloride)

Alternative Precursor-Based Synthesis Pathways

While epichlorohydrin-based routes are common, alternative synthetic strategies starting from different precursors have also been considered for the preparation of this compound and its isomers.

The synthesis of related compounds can sometimes be achieved through the transformation of isomeric structures. For instance, the synthesis of 5-decenyl acetate (B1210297) has been shown to involve the cross-metathesis of a vinyl borate (B1201080) with 5-hexenol THP ether. google.com While not a direct synthesis of this compound, this demonstrates the principle of utilizing hexenol derivatives in synthetic sequences.

Information specifically detailing the synthesis of this compound via chloroiodomethane (B1360106) and organolithium reagents is not prominently available in the reviewed literature. However, such reagents are well-known in organic synthesis for carbon-carbon bond formation and could theoretically be applied.

Conversion from Related Hexenol Isomers

Stereoselective Synthesis of Enantiopure this compound

Achieving high enantiopurity is crucial for the application of this compound in the synthesis of complex chiral molecules. Several strategies have been developed to this end, including the use of chiral starting materials, enzymatic methods, and catalysis.

Enantioselective Approaches from Chiral Starting Materials (e.g., (R)-Epichlorohydrin)

A prominent and efficient method for synthesizing enantiopure (R)-1-chlorohex-5-en-2-ol involves the ring-opening of the readily available and inexpensive chiral starting material, (R)-epichlorohydrin. acs.orgacs.org This reaction is typically carried out using a Grignard reagent, such as allylmagnesium chloride, in a suitable solvent like tetrahydrofuran (B95107) (THF). acs.orgacs.org

The process involves the nucleophilic attack of the allyl group on the epoxide ring of (R)-epichlorohydrin. acs.org Careful control of the reaction temperature is critical to the success of this synthesis. The reaction mixture is often cooled to temperatures as low as -25°C before the addition of the Grignard reagent to maintain the internal temperature below -5°C. acs.orgacs.org This strict temperature control is necessary to prevent the decomposition of the Grignard reagent and minimize the formation of side products.

Following the ring-opening reaction, the reaction is quenched, typically with methanol, and then worked up using an acidic solution, such as hydrochloric acid, to yield the desired (R)-1-chlorohex-5-en-2-ol. acs.org This method has been demonstrated to be effective on a hundred-gram scale and can produce the chloroalcohol intermediate in high solution yields, for instance, a 91% solution yield has been reported. acs.org Subsequent steps can then be employed to convert this intermediate into other valuable chiral building blocks, such as (R)-(+)-1,2-epoxy-5-hexene. acs.org

Enzymatic Kinetic Resolution Techniques for Enantiomeric Enrichment

Enzymatic kinetic resolution (EKR) presents a powerful tool for the enantiomeric enrichment of this compound. This technique relies on the selective reaction of one enantiomer in a racemic mixture, catalyzed by an enzyme, leaving the unreacted enantiomer in high enantiomeric excess. wikipedia.org Lipases are commonly employed enzymes for this purpose, often in acylation reactions. rsc.org

In a typical EKR of a racemic alcohol, an acyl donor like isopropenyl acetate is used in the presence of a lipase (B570770), such as Candida antarctica lipase B (CAL-B). rsc.org The enzyme selectively acylates one enantiomer, allowing for the separation of the resulting ester from the unreacted alcohol. This approach has been successfully applied to resolve various chloroalcohols, achieving high enantiomeric excess for the desired product. rsc.org For instance, lipase-mediated enzymatic kinetic resolution has been used to obtain (+)-1-chloroalk-1-en-4-ynes in 97% enantiomeric excess. researchgate.net

While specific examples detailing the enzymatic kinetic resolution of this compound are not abundant in the provided search results, the principles of EKR are broadly applicable to this class of compounds. The efficiency of the resolution is determined by the enzyme's selectivity (E-value) and the extent of conversion. High E-values are desirable to obtain both the product and the remaining starting material with high enantiopurity. wikipedia.org

Chiral Auxiliary Control and Organometallic Catalysis in Enantioselective Preparations

The use of chiral auxiliaries and organometallic catalysis represents another sophisticated strategy for the enantioselective synthesis of chiral molecules related to this compound. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. soton.ac.uk

One relevant approach involves the use of chiral boronic esters. For example, the Matteson homologation with dichloromethyllithium (LiCHCl2) can lead to the formation of 1-chloro-5-en-1-yl boronic esters. researchgate.net By using a chiral diol, such as (R,R)-2,3-butanediol, to form the boronic ester, it is possible to achieve high diastereoselectivity in subsequent reactions. researchgate.net This method has been used to prepare enantioenriched bicyclo[3.1.0]hexanes, which are structurally related to derivatives of this compound. researchgate.net

Organometallic catalysis, particularly with transition metals like palladium and nickel, has revolutionized asymmetric synthesis. caltech.educaltech.edu These catalysts, when combined with chiral ligands, can facilitate a wide range of enantioselective cross-coupling reactions. caltech.edu While a direct application to the synthesis of this compound is not explicitly detailed in the provided results, the principles are applicable. For instance, nickel-catalyzed asymmetric reductive cross-coupling reactions have been developed for benzylic electrophiles, demonstrating the potential of this approach for creating chiral centers. caltech.edu The choice of the chiral ligand is critical for achieving high enantioselectivity in these transformations. rsc.org

Process Development and Scale-Up Considerations

Moving from a laboratory-scale synthesis to industrial production requires careful optimization of the reaction conditions and often involves the adoption of advanced manufacturing technologies.

Industrial Scale Synthesis Optimization Strategies

For the industrial-scale synthesis of (R)-1-chlorohex-5-en-2-ol via the (R)-epichlorohydrin route, several optimization strategies are crucial. A key goal is to maximize the yield and purity of the product while minimizing costs and ensuring safety. acs.org One important aspect is solvent selection and volume. For instance, in the subsequent conversion of the chloroalcohol to an epoxide, dichloromethane (B109758) (DCM) was identified as a suitable solvent, and reducing the solvent volume was a key consideration for sustainability. acs.orgacs.org

Minimizing the formation of impurities is another critical factor. In the Grignard reaction with (R)-epichlorohydrin, potential side products include 1,5-hexadiene, 1,8-nonadien-5-ol, and a dichlorohydrin. acs.org To improve the yield of the desired chlorohydrin, process development aims to minimize these impurities, thereby eliminating the need for costly and time-consuming purification steps like column chromatography. acs.org This can be achieved by carefully controlling reaction parameters such as temperature, reagent stoichiometry, and addition rates.

Furthermore, "telescoping" multiple reaction steps into a single process without isolating intermediates can significantly improve efficiency and reduce waste on an industrial scale. acs.org This approach has been successfully used in the synthesis of a bicyclic ketone from (R)-epichlorohydrin, where the formation of (R)-1-chlorohex-5-en-2-ol was the initial step. acs.org

Solvent Recycling and Waste Minimization Protocols

Key approaches to achieving these goals include distillation for solvent and reactant recovery and the implementation of "telescoped" synthetic sequences that minimize intermediate purification steps, thereby reducing solvent use and waste generation.

Solvent and Reactant Recovery by Distillation

In multi-step syntheses that lead to or utilize this compound, the recovery of solvents and excess reagents is a practical method for waste reduction. One documented example involves a related epoxidation reaction where dichloromethane (DCM) is used as the solvent. acs.org Following the reaction, a distillation process is employed to recover both the DCM and unreacted starting material.

In a specific batch, an aqueous workup yielded a DCM solution of the product. acs.org This solution was subjected to distillation at 50–80 °C with a nitrogen flow. acs.org This procedure allowed for the recovery of a significant portion of the unreacted diene along with the DCM solvent. acs.org Further distillation at a higher temperature isolated the final product. acs.org The efficiency of this recovery process is highlighted by a 95% recovery yield for the unreacted starting material, 1,5-hexadiene. acs.org While this example pertains to a precursor synthesis, the methodology is directly applicable to processes involving this compound for recovering volatile solvents like THF or extraction solvents.

| Parameter | Value | Reference |

| Recovered Material | 1,5-Hexadiene and DCM | acs.org |

| Recovery Method | Atmospheric Distillation with N₂ flow | acs.org |

| Distillation Temp. (DCM) | 50-80 °C | acs.org |

| Recovery Yield (1,5-hexadiene) | 95% | acs.org |

Waste Minimization through Telescoped Synthesis and Solvent Reduction

A highly effective strategy for waste minimization is the use of telescoped or one-pot syntheses. In the context of producing intermediates from (R)-1-chlorohex-5-en-2-ol, this approach has been successfully implemented. acs.org The synthesis of (R)-1-chlorohex-5-en-2-ol is achieved by reacting (R)-epichlorohydrin with allylmagnesium chloride in tetrahydrofuran (THF). acs.org After quenching the reaction, the product is extracted into methyl tert-butyl ether (MTBE). acs.org

Instead of isolating the this compound through evaporation and purification, the MTBE solution containing the compound is simply washed with aqueous acid and water and then carried forward directly into the next reaction step. acs.org This "telescoping" of steps eliminates the need for a separate purification process, which would consume additional solvents and energy, and generate more waste. acs.org This method also involves the use of azeotropic distillation to remove water from the MTBE solution before proceeding, ensuring the subsequent step is not compromised by excess moisture. acs.org

Furthermore, significant efforts have been made to reduce the total volume of solvents used in subsequent transformations. In one instance, an investigation into a hydroxylation step that initially required 37 volumes of solvent led to an optimized process using only 6 volumes, a dramatic reduction suitable for large-scale production. acs.org

| Protocol | Description | Advantage | Reference |

| Telescoped Synthesis | The MTBE solution of crude this compound is washed and used directly in the subsequent reaction without isolation. | Reduces solvent waste, energy consumption, and processing time by eliminating an intermediate purification step. | acs.org |

| Solvent Volume Reduction | Process optimization of a subsequent hydroxylation step reduced the total solvent volume required from 37 V to 6 V. | Significantly lowers solvent purchasing and disposal costs, and minimizes the environmental impact of the process. | acs.org |

These examples demonstrate a clear focus on integrating sustainable practices into the synthesis of this compound and related compounds. By recovering solvents and optimizing reaction sequences to be more efficient, the chemical industry can move towards greener and more cost-effective manufacturing of important chiral intermediates.

Reactivity and Mechanistic Investigations of 1 Chlorohex 5 En 2 Ol

Nucleophilic Substitution Reactions Involving the Halogen Moiety

The chlorine atom in 1-Chlorohex-5-en-2-ol is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This allows for a range of functional group interconversions and intramolecular reactions.

Functional Group Interconversion Pathways

The chloride in this compound can be displaced by various nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. These reactions typically proceed through an S\N2 mechanism. For instance, reaction with amines can lead to the corresponding amino alcohols. rsc.org The versatility of the chlorohydrin moiety allows for the introduction of a wide array of functional groups, expanding its utility as a synthetic building block. ontosight.ai

Intramolecular Cyclization to Form Epoxide Derivatives (e.g., (R)-1,2-Epoxy-5-hexene)

One of the most significant reactions of this compound is its intramolecular cyclization to form an epoxide. acs.orgnih.gov Specifically, (R)-1-Chlorohex-5-en-2-ol can be converted to (R)-1,2-Epoxy-5-hexene. acs.orgacs.org This transformation is a key step in the synthesis of various complex molecules. acs.orgnih.gov

Base-Mediated Williamson Ether Synthesis Pathways

The intramolecular cyclization of this compound to form an epoxide is a classic example of the Williamson ether synthesis. wikipedia.org In this reaction, a base is used to deprotonate the hydroxyl group, forming an alkoxide. The resulting alkoxide then acts as an internal nucleophile, attacking the carbon atom bearing the chlorine and displacing it in an intramolecular S\N2 reaction to form the three-membered ether ring of the epoxide. wikipedia.orgyoutube.com Sodium hydroxide (B78521) is a commonly used base for this transformation. acs.orgnih.gov

The reaction proceeds as follows:

Deprotonation: The base removes the acidic proton from the hydroxyl group of this compound, creating an alkoxide ion.

Intramolecular Attack: The newly formed alkoxide attacks the adjacent carbon atom bonded to the chlorine.

Chloride Displacement: The chlorine atom is expelled as a chloride ion, and the epoxide ring is formed.

This process has been successfully demonstrated on a large scale, yielding (R)-1,2-Epoxy-5-hexene with high purity after distillation. nih.gov

Competitive Elimination Reactions and Byproduct Formation

Under certain conditions, especially with the use of strong, sterically hindered bases, elimination reactions can compete with nucleophilic substitution. In the case of this compound, this could potentially lead to the formation of an enol or other unsaturated byproducts. However, in the base-mediated cyclization to form the epoxide, the intramolecular S\N2 reaction is generally favored.

During the synthesis of this compound itself, which is often prepared from the ring-opening of an epichlorohydrin (B41342) with an allyl Grignard reagent, several byproducts can form. acs.orgacs.org These can include 1,5-hexadiene (B165246) and 1,8-nonadien-5-ol (B3059115). acs.orgchemrxiv.org The formation of these impurities can be minimized by carefully controlling the reaction conditions, such as temperature and the stoichiometry of the reagents. acs.org

Oxidation Reactions of the Secondary Alcohol Functional Group

The secondary alcohol group in this compound can be oxidized to a ketone, yielding 1-chlorohex-5-en-2-one. This transformation is a common and useful reaction in organic synthesis. Various oxidizing agents can be employed for this purpose. For instance, Swern oxidation, using oxalyl chloride and dimethyl sulfoxide (B87167) (DMSO), followed by a hindered base like triethylamine, is a mild and effective method. Other reagents like Dess-Martin periodinane can also be used. acs.org The resulting α-chloroketone is a valuable synthetic intermediate, as the chlorine atom can be further displaced by nucleophiles, or the ketone can undergo a variety of reactions.

The table below summarizes the key reactions of this compound discussed in this article.

| Reaction Type | Reactant(s) | Product(s) | Key Reagents/Conditions |

| Nucleophilic Substitution | This compound, Nucleophile (e.g., Amine) | Substituted hex-5-en-2-ol | S\N2 conditions |

| Intramolecular Cyclization | (R)-1-Chlorohex-5-en-2-ol | (R)-1,2-Epoxy-5-hexene | Base (e.g., NaOH) |

| Oxidation | This compound | 1-Chlorohex-5-en-2-one | Oxidizing agent (e.g., Swern oxidation, Dess-Martin periodinane) |

Selective Conversion to Ketone Analogues (e.g., 1-Chlorohex-5-en-2-one)

The secondary alcohol group in this compound can be selectively oxidized to its corresponding ketone, 1-chlorohex-5-en-2-one, without affecting the terminal double bond. byjus.comamazonaws.combiosynth.com This transformation is a common and crucial reaction in organic synthesis. byjus.com Various oxidizing agents can accomplish this conversion, with the choice of reagent often depending on the desired reaction conditions and scale.

Strong oxidizing agents, such as chromic acid (H₂CrO₄) formed in situ from chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇) in aqueous sulfuric acid (Jones reagent), are effective for converting secondary alcohols to ketones. organic-chemistry.orgchemistrysteps.com Milder reagents like pyridinium (B92312) chlorochromate (PCC) are also widely used, particularly because they can be employed in non-aqueous solvents like dichloromethane (B109758), which minimizes side reactions. chemistrysteps.comlibretexts.org Regardless of the strength of the chromium(VI)-based oxidant used, secondary alcohols are reliably converted to ketones. chemistrysteps.com

| Reactant Type | Reagent | Product Type | Reference |

|---|---|---|---|

| Secondary Alcohol (e.g., this compound) | Chromic Acid (Jones Reagent) | Ketone (e.g., 1-Chlorohex-5-en-2-one) | organic-chemistry.orgchemistrysteps.com |

| Secondary Alcohol (e.g., this compound) | Pyridinium Chlorochromate (PCC) | Ketone (e.g., 1-Chlorohex-5-en-2-one) | libretexts.org |

Mechanistic Elucidation of Oxidation Processes (e.g., Chromate (B82759) Ester Intermediates)

The oxidation of alcohols by chromium(VI) reagents proceeds through a well-established mechanism. truman.edu The initial step involves the reaction between the alcohol and chromic acid to form a chromate ester intermediate. organic-chemistry.orgchemistrysteps.comlibretexts.orgpearson.com This is a rapid and reversible reaction. truman.edu

The subsequent step is the rate-determining decomposition of the chromate ester. truman.edupearson.com In this step, a base (often water) removes the proton from the carbon bearing the oxygen, leading to the formation of a carbon-oxygen double bond and the reduction of chromium(VI) to a lower oxidation state, typically chromium(IV). libretexts.org This process is mechanistically similar to an E2 elimination reaction, where the electrons from the C-H bond shift to form the C=O π-bond, and the O-Cr bond is cleaved. chemistrysteps.comlibretexts.org The chromium(IV) species produced undergoes further reactions to ultimately yield the stable chromium(III) ion, which is observed as a green color in the reaction mixture. organic-chemistry.org

Impact of Steric Hindrance on Reaction Kinetics

The rate of alcohol oxidation is sensitive to the steric environment around the hydroxyl group. acs.orgcore.ac.uk Increased steric bulk near the reaction center can significantly hinder the approach of the oxidizing agent and slow down the reaction. researchgate.net This effect is particularly notable in the formation of the chromate ester intermediate, which is often the rate-limiting step. pearson.com

Electrophilic Addition Reactions at the Alkene Functionality

The terminal alkene in this compound is susceptible to electrophilic addition, a characteristic reaction of carbon-carbon double bonds. libretexts.org The π electrons of the double bond act as a nucleophile, attacking an electrophile to initiate the reaction. libretexts.org

Regioselectivity and Stereoselectivity in Halogenation (e.g., Bromination)

The addition of halogens, such as bromine (Br₂), to the alkene of this compound proceeds via the formation of a bridged halonium ion intermediate. numberanalytics.com This cyclic intermediate is then opened by the nucleophilic attack of a halide ion. The reaction is highly stereoselective, resulting in the anti-addition of the two halogen atoms across the double bond. For this compound, this would lead to the formation of a vicinal dibromide, 5,6-dibromo-1-chlorohexan-2-ol. Because the addition is to a terminal alkene, regioselectivity in the traditional sense is not a factor as the same product is formed regardless of which of the two carbons is attacked first.

Markovnikov Selectivity in Hydrohalogenation

The addition of hydrogen halides (H-X, such as HBr or HCl) to the unsymmetrical alkene in this compound is governed by Markovnikov's rule. libretexts.orgnumberanalytics.com This rule states that the hydrogen atom of the acid adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. libretexts.org Mechanistically, this regioselectivity arises from the formation of the more stable carbocation intermediate during the reaction. libretexts.org

In the case of this compound, protonation of the terminal carbon (C6) leads to a primary carbocation, while protonation of the internal carbon (C5) would generate a more stable secondary carbocation. Therefore, the reaction proceeds through the secondary carbocation at C5, and the subsequent attack by the halide ion (X⁻) at this position yields the Markovnikov addition product, 5-halo-1-chlorohexan-2-ol.

| Reactant | Reagent | Major Product | Governing Principle |

|---|---|---|---|

| This compound | Br₂ | 5,6-Dibromo-1-chlorohexan-2-ol | Anti-addition via bromonium ion |

| This compound | HBr | 5-Bromo-1-chlorohexan-2-ol | Markovnikov's Rule |

| This compound | HCl | 1,5-Dichlorohexan-2-ol | Markovnikov's Rule |

Influence of Remote Substituents on Addition Pathways

The regioselectivity of electrophilic additions can be influenced by the electronic effects of substituents, even those located far from the reacting double bond. acs.orguwindsor.ca Electron-withdrawing groups can destabilize a developing positive charge on a nearby carbon, potentially altering the reaction outcome. libretexts.org

In this compound, the hydroxyl group at C2 and the chlorine atom at C1 are both electron-withdrawing. They exert a negative inductive effect (-I) that is transmitted through the sigma bonds of the carbon chain. This effect, although weakened by distance, would slightly destabilize the secondary carbocation formed at C5 during hydrohalogenation. While this destabilization is generally not strong enough to reverse Markovnikov's rule, it can affect reaction rates. In cases with very powerful and closer electron-withdrawing groups, an anti-Markovnikov product can become favored. libretexts.org The presence of the remote chloro and hydroxyl substituents in this compound is therefore a factor that can modulate the reactivity of the alkene, even if it does not override the primary regiochemical preference. libretexts.orgnih.gov

Table of Mentioned Compounds

| Compound Name | Molecular Formula | Functional Groups |

|---|---|---|

| This compound | C₆H₁₁ClO | Secondary Alcohol, Alkene, Alkyl Chloride |

| 1-Chlorohex-5-en-2-one | C₆H₉ClO | Ketone, Alkene, Alkyl Chloride |

| Chromic acid | H₂CrO₄ | Inorganic Acid |

| Chromium trioxide | CrO₃ | Metal Oxide |

| Sodium dichromate | Na₂Cr₂O₇ | Inorganic Salt |

| Pyridinium chlorochromate (PCC) | C₅H₆NCrO₃Cl | Chromium(VI) Salt |

| Dichloromethane | CH₂Cl₂ | Halogenated Solvent |

| 5,6-Dibromo-1-chlorohexan-2-ol | C₆H₁₁Br₂ClO | Secondary Alcohol, Alkyl Dihalide |

| 5-Bromo-1-chlorohexan-2-ol | C₆H₁₂BrClO | Secondary Alcohol, Alkyl Dihalide |

| 1,5-Dichlorohexan-2-ol | C₆H₁₂Cl₂O | Secondary Alcohol, Alkyl Dihalide |

Reduction Chemistry of this compound

The reduction of this compound offers a pathway to saturated chlorinated alcohols, which are valuable intermediates in organic synthesis. This transformation primarily focuses on the selective hydrogenation of the carbon-carbon double bond while preserving the chloro and hydroxyl functional groups.

The addition of hydrogen across the carbon-carbon double bond in this compound is a reduction reaction known as catalytic hydrogenation. libretexts.org This process converts the unsaturated alkene to a saturated alkane, yielding 1-chlorohexan-2-ol. youtube.com The reaction is thermodynamically favorable as it results in a more stable, lower-energy product and is therefore exothermic. libretexts.org The heat released during this process is referred to as the heat of hydrogenation. libretexts.org

The mechanism of catalytic hydrogenation involves the use of a solid metal catalyst. libretexts.org Both the hydrogen gas and the alkene adsorb onto the surface of the catalyst. This interaction facilitates the breaking of the H-H sigma bond and the π bond of the alkene. libretexts.org The hydrogen atoms then add sequentially to the carbons of the former double bond. libretexts.org A key stereochemical feature of this reaction is syn-addition, meaning both hydrogen atoms add to the same face of the double bond, as both reactants are bound to the same catalyst surface. libretexts.org

The success of the catalytic hydrogenation of this compound hinges on the appropriate choice of catalyst and reaction conditions. Commonly employed catalysts for alkene hydrogenation include platinum, palladium, and nickel. libretexts.org These metals provide an active surface for the reaction to occur, thereby lowering the activation energy. libretexts.org Platinum oxide, also known as Adams' catalyst, is a frequently used catalyst for converting alkenes to alkanes. youtube.com

Controlling the reaction conditions is crucial to ensure the selective reduction of the alkene without affecting the chlorine and hydroxyl groups. While high pressures and temperatures can be used to drive challenging hydrogenations, these harsher conditions could promote undesirable side reactions like dehalogenation. acs.org The use of a catalyst allows the reaction to proceed under milder conditions, enhancing selectivity. uni-hamburg.de For instance, the reaction can be carried out with hydrogen gas and a platinum catalyst on a carbon support. youtube.com

Enzymatic reductions also present a viable and highly selective alternative. Ene-reductases (ERs) coupled with alcohol dehydrogenases (ADHs) have been shown to effectively reduce α-halo substituted enones to the corresponding halohydrins with high selectivity, avoiding issues like dehalogenation that can occur with transition-metal catalysts under harsh conditions. acs.org

Catalytic Hydrogenation of the Alkene to Saturated Chlorinated Alcohols

Complex Reaction Networks and Advanced Transformations

Beyond simple reduction, this compound can participate in more complex reaction sequences, enabling the synthesis of intricate molecular architectures.

The synthesis of this compound itself can be achieved via the ring-opening of (R)-epichlorohydrin with a Grignard reagent, specifically allylmagnesium chloride. acs.orgacs.org The optimization of this reaction is critical to maximize the yield of the desired product and minimize the formation of impurities. acs.org

Initial studies using catalytic amounts of copper(I) iodide (CuI) with varying equivalents of allylmagnesium chloride resulted in significant formation of 1,5-hexadiene as a major byproduct, along with other impurities like 1,8-nonadien-5-ol and a dichlorohydrin. acs.org Interestingly, the removal of oxygen did not suppress the formation of the 1,5-hexadiene byproduct. acs.org A crucial finding was that eliminating CuI from the reaction mixture drastically reduced the formation of 1,5-hexadiene. acs.org

Further optimization involved adjusting the stoichiometry of the reactants and the reaction temperature. The best results were obtained using a stoichiometric amount of allylmagnesium chloride and (R)-epichlorohydrin at a controlled temperature of 0 ± 5 °C. acs.org This optimized process, conducted without the copper catalyst, afforded the desired (R)-1-chlorohex-5-en-2-ol in high purity. acs.org

Table 1: Optimization of Grignard Reaction for the Synthesis of (R)-1-Chlorohex-5-en-2-ol

| Entry | AllylMgCl (equiv.) | Catalyst (mol %) | Temperature (°C) | Product A % | Byproduct (1,5-hexadiene) A % |

|---|---|---|---|---|---|

| 1 | 0.8 | 2% CuI | -15 | - | 22 |

| 2 | 1.0 | 2% CuI | -15 | - | - |

| 3 | 1.2 | 2% CuI | -15 | - | - |

| 4 | 1.2 | None | -15 | 81 | 1.1 |

| 5 | 1.0 | None | 0 ± 5 | 94 | - |

Data derived from a study on the synthesis of (R)-(+)-1,2-epoxy-5-hexene. acs.orgacs.org

A sophisticated transformation involving a derivative of this compound is intramolecular cyclopropanation to form bicyclo[3.1.0]hexane structures. chemrxiv.org This process often utilizes organoboron intermediates. chemrxiv.orgnih.gov

The Matteson homologation is a powerful method for the stereoselective one-carbon extension of boronic esters. mdpi.comuni-saarland.de The general mechanism involves the reaction of a chiral boronic ester with a carbenoid, such as (dichloromethyl)lithium, to form a tetrahedral boronate complex. mdpi.com This is followed by a rearrangement and subsequent reaction with a nucleophile. uni-saarland.de

In the context of synthesizing bicyclic structures, a precursor derived from this compound can be converted into a boronic ester. A subsequent intramolecular cyclopropanation can be induced. chemrxiv.org Research has demonstrated that B-(1-chloro-5-alken-1-yl)catecholborane intermediates, prepared through hydroboration and Matteson homologation, can undergo spontaneous intramolecular cyclopropanation. chemrxiv.org An improved method involves the Matteson homologation of air-stable pent-4-en-1-ylboronic esters with LiCHCl2, which generates 1-chlorohex-5-en-1-yl boronic ester intermediates. chemrxiv.org These intermediates can then cyclize, either thermally or through transesterification to a more reactive catechol boronic ester, to yield substituted bicyclo[3.1.0]hexanes. chemrxiv.org

Table 2: Conditions for Intramolecular Cyclopropanation

| Entry | Substrate | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 1-chlorohex-5-en-1-yl pinacol (B44631) boronic ester | Toluene, 100 °C | No reaction | 0 |

| 2 | 1-chlorohex-5-en-1-yl pinacol boronic ester | Toluene, 140 °C | Bicyclo[3.1.0]hexane derivative | 57 |

| 3 | 1-chlorohex-5-en-1-yl pinacol boronic ester | Transesterification to catechol boronic ester, 70 °C | Bicyclo[3.1.0]hexane derivative | - |

Data based on studies of intramolecular cyclopropanation using organoboron intermediates. chemrxiv.org

Intramolecular Cyclopropanation Utilizing Organoboron Intermediates

Formation of Bicyclo[3.1.0]hexanes

The intramolecular cyclization of this compound and its derivatives serves as a powerful and stereoselective method for the synthesis of the bicyclo[3.1.0]hexane ring system. This transformation is a key step in the synthesis of various natural products and pharmaceutical intermediates. The reaction typically proceeds via an in situ-generated epoxide, which then undergoes a base-mediated intramolecular cyclopropanation.

The second and key step of the mechanism involves the stereoselective intramolecular cyclopropanation of the formed epoxide. acs.orgacs.org This is typically induced by a strong, sterically hindered, non-nucleophilic base, such as lithium 2,2,6,6-tetramethylpiperidide (LTMP). acs.orgacs.orgresearchgate.netnih.gov The strong base selectively deprotonates the epoxide at the α-carbon (the carbon bearing the chlorine in the starting chlorohydrin), generating a transient α-lithiated epoxide, which can be considered a carbenoid-like species. acs.org This deprotonation is reported to occur exclusively trans to the alkyl chain of the epoxide. acs.org

The resulting carbenoid intermediate then undergoes a 5-exo-trig intramolecular cyclization. The terminal alkene of the hexene chain acts as the nucleophile, attacking the carbenoid carbon and displacing the lithium oxide to form the new carbon-carbon bond of the cyclopropane (B1198618) ring. This intramolecular addition is highly stereoselective, proceeding through a chair-like transition state to furnish the trans-bicyclo[3.1.0]hexan-2-ol. acs.org The stereochemistry of the starting epoxide is effectively transferred to the bicyclic product with high fidelity. acs.orgacs.org This methodology has been successfully applied in the synthesis of complex molecules, including (-)-cubebol and (+)-β-cuparenone. acs.orgnih.gov

Research by Hodgson and colleagues has extensively explored this transformation, demonstrating its efficiency and stereoselectivity. acs.orgacs.orgresearchgate.netnih.govthieme-connect.com They have also developed protocols using catalytic amounts of 2,2,6,6-tetramethylpiperidine (B32323) (TMP) with a stoichiometric amount of a weaker base, making the process more atom-economical and suitable for large-scale synthesis. acs.orgox.ac.uk

A practical application of this chemistry is the scalable synthesis of (1R,5S)-bicyclo[3.1.0]hexan-2-one, a key intermediate for the antiviral drug Lenacapavir. vcu.edu The synthesis commences with (R)-epichlorohydrin, which is converted to (R)-1-chlorohex-5-en-2-ol. This intermediate is then subjected to a one-pot ring closure and intramolecular cyclopropanation to yield the corresponding bicyclo[3.1.0]hexan-2-ol, which is subsequently oxidized. acs.orgvcu.edu

The reaction conditions for the intramolecular cyclopropanation of the in situ-formed epoxide from this compound and related substrates are summarized in the following table.

| Substrate | Base | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| 1,2-Epoxy-5-hexene | LTMP | t-BuOMe | 0 to rt | trans-Bicyclo[3.1.0]hexan-2-ol | 85 | organic-chemistry.org |

| 1,2-Epoxy-5-hexene | LTMP | THF | 0 to rt | trans-Bicyclo[3.1.0]hexan-2-ol | 78 | organic-chemistry.org |

| 1,2-Epoxy-5-hexene | LTMP | Et₂O | 0 to rt | trans-Bicyclo[3.1.0]hexan-2-ol | 75 | acs.org |

| (R)-1-Chlorohex-5-en-2-ol | LTMP | THF | -78 to rt | (1R,2R,5S)-Bicyclo[3.1.0]hexan-2-ol | 71 | acs.org |

| 1-Chloro-6-methylhept-5-en-2-ol | LTMP | THF | -78 to rt | trans-2-Isopropyl-5-methylbicyclo[3.1.0]hexan-2-ol | 75 | thieme-connect.com |

Spectroscopic and Analytical Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 1-Chlorohex-5-en-2-ol. Both proton (¹H) and carbon-13 (¹³C) NMR provide critical information about the molecular framework and the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides detailed information about the number of different types of protons and their neighboring environments. In a typical ¹H NMR spectrum of this compound, specific signals corresponding to the protons of the chloromethyl group, the hydroxyl-bearing methine, the allylic methylene, and the terminal vinyl group are observed. acs.orgsemanticscholar.org The chemical shifts (δ) of these protons are influenced by their electronic environment. For instance, the proton attached to the carbon bearing the hydroxyl group typically appears as a multiplet in the range of δ 3.8-4.0 ppm. The protons of the chloromethyl group (CH₂Cl) are also shifted downfield due to the electronegativity of the chlorine atom. The terminal vinyl protons exhibit characteristic signals in the olefinic region of the spectrum, usually between δ 5.0 and 6.0 ppm, with distinct coupling patterns that help in their assignment. acs.org

A representative, though not exhaustive, summary of ¹H NMR data for this compound is presented below. Exact chemical shifts and coupling constants can vary based on the solvent and specific stereoisomer.

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H on C2 (CHOH) | 3.8 - 4.0 | Multiplet | |

| H on C1 (CH₂Cl) | 3.5 - 3.7 | Multiplet | |

| H on C4 (CH₂) | 2.2 - 2.4 | Multiplet | |

| H on C6 (=CH₂) | 5.0 - 5.2 | Multiplet | |

| H on C5 (-CH=) | 5.7 - 5.9 | Multiplet | |

| OH | Variable | Broad Singlet |

This table presents typical data ranges and is for illustrative purposes.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides a map of the carbon skeleton of this compound. semanticscholar.org Each unique carbon atom in the molecule gives a distinct signal, with its chemical shift indicative of its bonding environment. The carbon attached to the hydroxyl group (C2) typically resonates around δ 70-75 ppm, while the carbon of the chloromethyl group (C1) appears further upfield. The olefinic carbons (C5 and C6) are found in the downfield region, characteristic of sp²-hybridized carbons.

A summary of typical ¹³C NMR chemical shifts for this compound is provided in the table below.

| Carbon Assignment | Typical Chemical Shift (δ, ppm) |

| C1 (CH₂Cl) | 48 - 52 |

| C2 (CHOH) | 70 - 75 |

| C3 (CH₂) | 32 - 36 |

| C4 (CH₂) | 28 - 32 |

| C5 (=CH) | 137 - 140 |

| C6 (=CH₂) | 114 - 117 |

This table presents typical data ranges and is for illustrative purposes.

Chromatographic Methods for Purity Assessment and Enantiomeric Purity Determination

Chromatographic techniques are vital for assessing the purity of this compound and for determining the enantiomeric composition of chiral samples, which is particularly important in asymmetric synthesis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method used to monitor the progress of reactions that produce this compound and to identify any impurities present in the final product. acs.orgacs.org In a typical GC-MS analysis, the components of a mixture are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint, allowing for the identification of the compound and any co-eluting impurities. acs.org For instance, in the synthesis of (R)-1-Chlorohex-5-en-2-ol from (R)-epichlorohydrin, GC-MS is used to monitor the reaction's completion and to quantify impurities such as dichlorohydrin and unreacted epoxide. acs.orgacs.org

Chiral Gas Chromatography (GC) for Enantiomeric Excess (ee) Determination

When this compound is synthesized in an enantiomerically enriched form, determining its enantiomeric excess (ee) is critical. acs.orgnih.gov Chiral Gas Chromatography (GC) is the method of choice for this purpose. This technique utilizes a chiral stationary phase within the GC column, which interacts differently with the two enantiomers of the compound. This differential interaction leads to a separation of the enantiomers, resulting in two distinct peaks in the chromatogram. The area under each peak is proportional to the concentration of that enantiomer, allowing for the calculation of the enantiomeric excess. For example, in the synthesis of (R)-1-Chlorohex-5-en-2-ol, chiral GC analysis confirmed an enantiomeric excess of 99.9%. acs.org In some cases, the alcohol may be derivatized, for instance by acetylation, before chiral GC analysis to improve separation and detection. rsc.org

Advanced Applications and Derivatives in Chemical Sciences

Role as an Intermediate in Pharmaceutical Synthesis

1-Chlorohex-5-en-2-ol is a significant building block in the pharmaceutical industry, primarily utilized for its role in constructing chiral molecules and complex organic scaffolds. musechem.combiosynth.com

Chiral Building Block for Active Pharmaceutical Ingredients (APIs)

The enantiomers of this compound are crucial starting materials for the asymmetric synthesis of various active pharmaceutical ingredients (APIs). The stereochemistry at the C-2 position is often pivotal in determining the biological activity of the final drug molecule. For instance, (R)-1-chlorohex-5-en-2-ol is a key intermediate in the synthesis of chiral epoxides, which are themselves versatile building blocks in medicinal chemistry. acs.orgsigmaaldrich.comchemrxiv.org The synthesis of these chiral alcohols can be achieved through methods like the ring-opening of chiral epichlorohydrin (B41342) with a suitable nucleophile, such as allylmagnesium chloride. acs.org

A notable example is the synthesis of (S)-1-chlorohex-5-en-2-ol, which is used to produce (S)-2-(but-3-en-1-yl)oxirane, a key component in the total synthesis of natural products like (–)-majusculoic acid. mdpi.com The controlled stereochemistry of the chlorohydrin directly translates to the stereochemistry of the resulting epoxide, which is essential for the desired biological activity of the final product.

Precursors for Complex Biologically Active Scaffolds (e.g., Lenacapavir Intermediates)

This compound is instrumental in the synthesis of intricate molecular architectures found in modern pharmaceuticals. A prominent example is its use as a precursor in the synthesis of intermediates for Lenacapavir, a first-in-class HIV capsid inhibitor. acs.orgacs.orgvcu.edu Specifically, (R)-1-chlorohex-5-en-2-ol is a starting point for creating a key bicyclic ketone intermediate, (1R,5S)-bicyclo[3.1.0]hexan-2-one. chemrxiv.orgacs.org

The synthesis involves the reaction of (R)-epichlorohydrin with allylmagnesium chloride to form (R)-1-chlorohex-5-en-2-ol. acs.orgacs.org This intermediate then undergoes a series of transformations, including ring closure and oxidation, to yield the complex bicyclic scaffold necessary for the Lenacapavir structure. acs.org The efficiency and scalability of this synthetic route are critical for the cost-effective production of this important antiviral drug. acs.orgvcu.edu

Table 1: Synthesis of (R)-1-chlorohex-5-en-2-ol as a Lenacapavir Intermediate

| Reactant 1 | Reactant 2 | Product | Scale | Purity | Reference |

|---|---|---|---|---|---|

| (R)-Epichlorohydrin | Allylmagnesium chloride | (R)-1-Chlorohex-5-en-2-ol | 100-200 g | Up to 96 A% | acs.org |

| (R)-Epichlorohydrin | Allylmagnesium chloride | (R)-1-Chlorohex-5-en-2-ol | 100-gram scale | High | acs.orgvcu.edu |

Utilization in Agrochemical Development

The reactivity of this compound also extends to the agrochemical sector, where it serves as a precursor for the synthesis of active ingredients in insecticides and herbicides.

Precursor in Insecticide Synthesis

While specific, publicly available examples of commercial insecticides derived directly from this compound are not extensively detailed, its chemical functionalities are well-suited for creating complex molecular structures with insecticidal properties. The presence of the chloro, hydroxyl, and alkenyl groups allows for the introduction of various toxophores and the modification of the molecule's physicochemical properties to enhance its efficacy and selectivity. The ability to generate chiral structures from this compound is also advantageous in developing insecticides with improved target specificity and reduced off-target effects.

Precursor in Herbicide Synthesis

Similarly, in the field of herbicide development, this compound can be utilized as a starting material to build novel herbicidal compounds. The versatile reactivity of this molecule allows for the creation of diverse chemical libraries for screening and identifying new herbicidal leads. The potential to synthesize chiral herbicides from enantiomerically pure this compound offers a pathway to more effective and environmentally benign weed control solutions.

Contributions to Material Science and Specialty Chemical Production

Beyond its applications in the life sciences, this compound is a valuable component in material science and the production of specialty chemicals. musechem.com Its ability to undergo polymerization and other chemical modifications makes it a useful monomer or cross-linking agent in the synthesis of novel polymers. The terminal double bond can participate in polymerization reactions, while the chloro and hydroxyl groups offer sites for further functionalization, allowing for the tailoring of material properties such as thermal stability, mechanical strength, and chemical resistance.

The compound and its derivatives, such as 1-chlorohex-5-en-2-one, are also employed in the synthesis of fragrances and as building blocks for constructing complex carbon skeletons in various organic synthesis reactions.

Biochemical and Bioactivity Studies of this compound Derivatives

The functional arrangement of a chloroalkene and a secondary alcohol within this compound provides a versatile scaffold for the generation of various derivatives. These derivatives have been the subject of biochemical and bioactivity investigations, exploring their potential roles as substrates in enzymatic reactions and as new molecules in therapeutic research.

Substrate in Enzyme-Catalyzed Reaction Investigations

While specific research focusing exclusively on this compound derivatives as substrates in enzyme-catalyzed reactions is not extensively documented in current literature, their chemical structure as vicinal halohydrins suggests they are promising candidates for several classes of biocatalysts. The reactivity of the chlorohydrin moiety is of significant interest for enzymatic transformations, particularly for the synthesis of chiral compounds.

Potential enzymatic applications include:

Halohydrin Dehalogenases (HHDH): These enzymes catalyze the reversible intramolecular nucleophilic substitution of a halogen by a neighboring hydroxyl group, converting vicinal halohydrins into the corresponding epoxides. researchgate.netthieme-connect.denih.gov This reaction is a key step in the biodegradation of halogenated compounds by some bacteria. thieme-connect.de Derivatives of this compound could potentially be converted into corresponding epoxide derivatives by HHDHs. Furthermore, these enzymes are known for their high regio- and enantioselectivity, making them valuable tools for the kinetic resolution of racemic halohydrins and epoxides. researchgate.netnih.gov The reverse reaction, the ring-opening of epoxides with various nucleophiles like azide (B81097) or cyanide, is also catalyzed by HHDHs, enabling the synthesis of a range of β-substituted alcohols. researchgate.netnih.govnih.gov

Lipases: Lipases are widely used for the kinetic resolution of racemic alcohols, including chloroalcohols, through enantioselective transesterification. researchgate.netmetu.edu.trdntb.gov.ua In this process, a lipase (B570770) selectively acylates one enantiomer of the alcohol, allowing for the separation of the acylated alcohol from the unreacted enantiomer. This method has been successfully applied to various 2-halo-1-arylethanols and other chloroalcohols, often achieving high enantiomeric excess for both the product and the remaining substrate. researchgate.netacs.org Derivatives of this compound are thus viable substrates for such lipase-catalyzed resolutions to obtain enantiomerically pure forms.

Epoxide Hydrolases (EH): Should a derivative of this compound be converted to its epoxide form (e.g., via an HHDH), epoxide hydrolases could then be employed. These enzymes catalyze the hydrolysis of epoxides to form vicinal diols. mdpi.com This can be a method for the kinetic resolution of racemic epoxides or for the synthesis of chiral diols, which are valuable building blocks in organic synthesis. mdpi.compnas.org The metabolism of some chlorinated alkenes in organisms can proceed through epoxide intermediates, which are then acted upon by enzymes like epoxide hydrolase for detoxification. nih.gov

The potential enzymatic transformations of this compound derivatives represent a fertile ground for future research in biocatalysis and synthetic chemistry.

Table 1: Potential Enzyme-Catalyzed Reactions for this compound Derivatives

| Enzyme Class | Reaction Type | Potential Product from this compound Derivative |

| Halohydrin Dehalogenase (HHDH) | Intramolecular Cyclization (Dehalogenation) | 2-(but-3-en-1-yl)oxirane derivative |

| Lipase | Kinetic Resolution (Transesterification) | Enantiomerically enriched acylated and non-acylated derivatives |

| Epoxide Hydrolase (EH) | Hydrolysis (of the corresponding epoxide) | 1-chlorohexane-2,5,6-triol derivative (conceptual) |

Synthesis and Evaluation of Derivatives for Specific Biological Activities (e.g., Anti-inflammatory Research)

The utility of this compound as a building block in chemical synthesis is demonstrated in the total synthesis of the marine natural product (−)-majusculoic acid and its analogues for the purpose of evaluating their anti-inflammatory properties. mdpi.comresearchgate.net

In a notable study, (S)-1-chlorohex-5-en-2-ol was utilized as a key starting material. researchgate.net The synthesis involved a nucleophilic addition reaction with allyl magnesium bromide to a chiral epoxide precursor to yield the chlorinated secondary alcohol, which was then transformed into a new epoxide intermediate. researchgate.net This intermediate was a crucial component in constructing a series of fatty acids featuring a trans-cyclopropane motif, including (−)-majusculoic acid and seven of its derivatives. mdpi.comresearchgate.net The primary goal of synthesizing these derivatives was to investigate the structure-activity relationship (SAR) concerning their potential anti-inflammatory effects. nih.gov

The anti-inflammatory activity of the synthesized compounds was assessed by their ability to inhibit the production of nitric oxide (NO) in mouse macrophage cells (RAW264.7) stimulated with lipopolysaccharide (LPS). mdpi.comgrafiati.com Overproduction of NO is a key feature of inflammatory processes. The results indicated that several of the derivatives exhibited noteworthy activity.

Specifically, (−)-majusculoic acid, its corresponding methyl ester (methyl majusculoate), and another derivative, (1R,2R)-2-((3E,5Z)-6-bromonona-3,5-dien-1-yl)cyclopropane-1-carboxylic acid, displayed significant inhibitory effects on NO production. mdpi.comresearchgate.netgrafiati.com Importantly, these compounds did not show cytotoxicity against the macrophage cells, suggesting they could be viable candidates for further development as anti-inflammatory agents. mdpi.comresearchgate.net

Table 2: Anti-inflammatory Activity of (−)-Majusculoic Acid and Its Derivatives

| Compound | Inhibition Rate of NO Production (%) |

| (−)-Majusculoic acid | 33.68 |

| Methyl majusculoate | 35.75 |

| (1R,2R)-2-((3E,5Z)-6-bromonona-3,5-dien-1-yl)cyclopropane-1-carboxylic acid | 43.01 |

| Other Synthesized Analogs | 11.92 - 26.42 |

The data highlights that specific structural features, derived from the initial this compound scaffold, are crucial for the observed biological activity.

Future Research Directions and Outlook

Development of More Sustainable and Atom-Economical Synthetic Pathways

The current primary synthesis of 1-Chlorohex-5-en-2-ol involves the ring-opening of epichlorohydrin (B41342) with allylmagnesium chloride, a Grignard reagent. libretexts.orgmasterorganicchemistry.com While effective, this method presents opportunities for improvement in terms of sustainability and atom economy. Future research should focus on developing greener synthetic alternatives.

One promising avenue is the exploration of catalytic methods that minimize the use of stoichiometric reagents. For instance, transition-metal-mediated "borrowing hydrogen" or hydrogen auto-transfer reactions could offer a more sustainable route. beilstein-journals.org These methods utilize alcohols as alkylating agents, producing water as the only byproduct, which aligns with the principles of green chemistry. beilstein-journals.orgrsc.org Investigating the feasibility of a catalytic system, perhaps employing earth-abundant metals like manganese, to directly couple a C3 chloro-source with a C3 allyl-source could significantly enhance the atom economy. beilstein-journals.org

Furthermore, the development of solvent-free reaction conditions or the use of environmentally benign solvents like water would represent a significant advancement. longdom.orgthieme.de While the incompatibility of organometallic reagents with water is a known challenge, the use of micellar systems or other advanced solvent technologies could overcome this limitation. mdpi.com Additionally, exploring flow chemistry approaches could offer better control over reaction parameters, potentially leading to higher yields and reduced waste generation. beilstein-journals.org

Future research in this area could focus on the following:

Catalyst Development: Screening for efficient and recyclable catalysts for the direct synthesis of this compound from readily available starting materials.

Alternative Reagents: Investigating the use of less hazardous and more sustainable chlorinating and allylating agents.

Process Optimization: Developing reaction protocols that minimize solvent use and energy consumption, potentially through flow chemistry. beilstein-journals.org

| Synthetic Strategy | Potential Advantages | Key Research Challenge |

| Catalytic "Borrowing Hydrogen" | High atom economy, use of alcohols as alkylating agents. beilstein-journals.org | Catalyst design for specific substrate coupling. |

| Aqueous Synthesis | Reduced environmental impact, improved safety. mdpi.com | Overcoming reagent incompatibility with water. mdpi.com |

| Flow Chemistry | Precise reaction control, scalability, improved safety. beilstein-journals.org | Optimization of flow reactor parameters for this specific transformation. |

In-Depth Mechanistic Studies of Unexplored Reactivity Modes

A thorough understanding of the reactivity of this compound is crucial for its effective utilization in synthesis. While the Grignard addition to epoxides is a well-established reaction, the specific mechanistic nuances for the formation of this compound warrant further investigation. libretexts.orgmasterorganicchemistry.comacs.org For example, a detailed study of the reaction kinetics and the influence of Lewis acids could lead to improved reaction conditions and better control over stereoselectivity. nih.govmdpi.com

Beyond its synthesis, the unique arrangement of functional groups in this compound suggests the potential for unexplored reactivity modes. The presence of an allylic chloride introduces the possibility of SN2 and SN1 type reactions, with the reactivity enhanced by the adjacent double bond. stackexchange.comolinepoxy.com The interplay between the hydroxyl group and the chloro-substituent could lead to interesting intramolecular cyclizations. For instance, under basic conditions, intramolecular epoxide formation could occur, leading to a reactive intermediate for further transformations. rsc.orgmasterorganicchemistry.com

Future mechanistic studies could employ a combination of experimental techniques, such as kinetic analysis and isotopic labeling, along with computational modeling to:

Elucidate the Grignard Reaction Mechanism: Provide a more detailed picture of the transition state and the factors governing regioselectivity and stereoselectivity in the synthesis of this compound.

Investigate Intramolecular Reactions: Explore the conditions under which intramolecular cyclization occurs and characterize the resulting products.

Explore Radical Reactivity: Investigate the potential for radical-mediated transformations at the allylic position or the double bond.

Expansion of Stereoselective Applications in Complex Molecule Synthesis

The chiral nature of this compound makes it a valuable building block for the asymmetric synthesis of complex molecules. Its use as a precursor to chiral epoxides has already been demonstrated. rptu.de However, the potential for this compound in stereoselective synthesis is far from fully realized.

Future research should focus on expanding its applications in the synthesis of a wider range of stereochemically rich molecules. This could involve using the hydroxyl group to direct stereoselective reactions on the alkene, such as epoxidation or dihydroxylation. The resulting poly-functionalized intermediates could then be elaborated into complex natural products or their analogues. The development of catalytic asymmetric methods for reactions involving this compound would be particularly valuable. uni-muenster.denumberanalytics.com

Specific areas for exploration include:

Diastereoselective Reactions: Utilizing the existing stereocenter to control the formation of new stereocenters along the carbon chain.

Enantioselective Catalysis: Developing catalytic methods to access enantiomerically pure derivatives of this compound and its reaction products.

Tandem Reactions: Designing cascade reactions that leverage the multiple functional groups of this compound to rapidly build molecular complexity. For example, a sequence involving intramolecular cyclization followed by further functionalization could provide access to highly substituted cyclic systems. nih.gov

| Stereoselective Approach | Target Molecular Feature | Potential Impact |

| Substrate-Controlled Diastereoselection | Poly-substituted acyclic and cyclic systems | Access to complex natural product scaffolds. |

| Enantioselective Catalysis | Enantiomerically pure building blocks | Synthesis of single-enantiomer pharmaceuticals. uni-muenster.de |

| Tandem Cyclization/Functionalization | Highly functionalized bicyclic and heterocyclic compounds | Rapid construction of novel molecular architectures. nih.govresearchgate.net |

Exploration of Novel Derivatives with Enhanced Bioactivity or Material Properties

The functional groups of this compound provide convenient handles for the synthesis of a diverse library of derivatives. Future research should systematically explore the preparation of novel compounds derived from this scaffold and evaluate their potential for enhanced bioactivity or unique material properties.

In the realm of medicinal chemistry, derivatives of this compound could be explored as potential therapeutic agents. The bicyclo[3.1.0]hexane scaffold, which can be accessed from related chlorohydrins, is present in a number of bioactive compounds. researchgate.net By modifying the substituents on the hexene backbone, it may be possible to develop new compounds with interesting pharmacological profiles. beilstein-journals.org

In materials science, the terminal alkene of this compound makes it a suitable monomer for polymerization. mdpi.com The presence of the chloro and hydroxyl groups would introduce functionality into the resulting polymer, which could be exploited for various applications. For example, these functional groups could serve as sites for cross-linking, grafting other molecules, or imparting specific properties such as improved adhesion or hydrophilicity. mdpi.comdokumen.pubnih.gov The synthesis of functionalized polymers from derivatives of this compound could lead to new materials with applications in coatings, adhesives, or biomedical devices. researchgate.netmdpi.com

| Area of Application | Type of Derivative | Potential Properties |

| Medicinal Chemistry | Substituted bicyclic and heterocyclic compounds | Novel bioactive compounds. researchgate.netnih.govepfl.ch |

| Materials Science | Functionalized polymers and copolymers | Enhanced mechanical properties, improved surface properties, platforms for further functionalization. mdpi.commdpi.comnih.govresearchgate.net |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.